![molecular formula C13H8N2O3 B1400974 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 1405003-83-9](/img/structure/B1400974.png)
2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Descripción general
Descripción
2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, also known as HPPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Versatile Scaffold for Biologically Active Compounds
2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione belongs to the pyrrolidine family, recognized for its nitrogen heterocycle, frequently utilized in medicinal chemistry to develop compounds for treating human diseases. The pyrrolidine ring's saturated scaffold facilitates the efficient exploration of pharmacophore space due to sp3-hybridization, contributes to the molecule's stereochemistry, and increases three-dimensional coverage due to non-planarity, a phenomenon termed “pseudorotation”. This review discusses bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, focusing on their biological activities and the influence of steric factors and the structure–activity relationship (SAR) of the studied compounds (Li Petri et al., 2021).
Optical Properties and Applications
Diketopyrrolopyrroles, a class to which this compound is related, are widely used as dyes in various applications including high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. This review covers the progress made over four decades in both the synthesis and elucidation of the reactivity of these dyes. Their optical properties and the relationship between their structure and these properties are critically compared, showing how extensions of the diketopyrrolopyrrole chromophore lead to significant changes in both linear and nonlinear optical properties (Grzybowski & Gryko, 2015).
Role in Synthesis of Hybrid Catalysts
The compound is also notable in the synthesis of hybrid catalysts. The pyranopyrimidine core, closely related to the structure of this compound, serves as a key precursor for the medicinal and pharmaceutical industries. Recent research emphasizes the applicability of 5H-pyrano[2,3-d]pyrimidine scaffolds and the challenges in developing the main core due to its structural complexity. This review focuses on the application of hybrid catalysts for the synthesis of these scaffolds, covering synthetic pathways, employed catalysts, and the mechanism and recyclability of the catalysts (Parmar, Vala, & Patel, 2023).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
The mode of action of 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves excited state proton transfer (ESPT). ESPT is one of the photochemical deactivation pathways of the singlet excited states of similar compounds . Due to the existence of an intramolecular hydrogen bond, ESPT leads to protonation of the pyridine nitrogen .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their pharmacokinetic properties .
Result of Action
Similar compounds have been known to exhibit various biological effects .
Action Environment
Similar compounds have been synthesized under various environmental conditions .
Propiedades
IUPAC Name |
2-(3-hydroxyphenyl)pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-9-3-1-2-8(6-9)15-12(17)10-4-5-14-7-11(10)13(15)18/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGOCOSTLBXUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




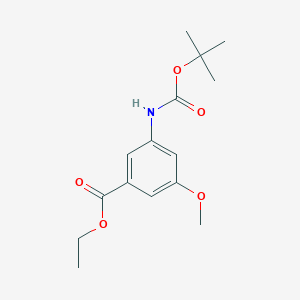
![5-Bromo-2-[3-(tert-butyl-dimethyl-silanyloxy)-pyrrolidin-1-yl]-pyridine](/img/structure/B1400895.png)
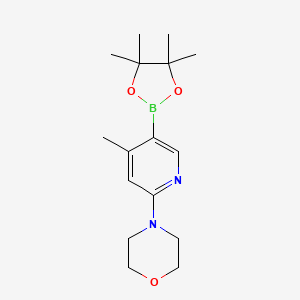
![5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400898.png)
![3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1400900.png)
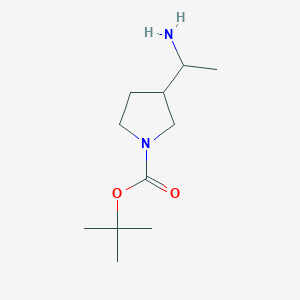
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol](/img/structure/B1400902.png)
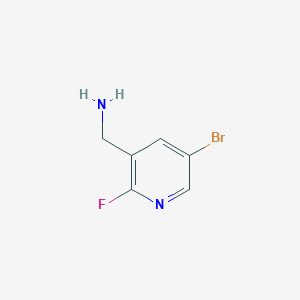

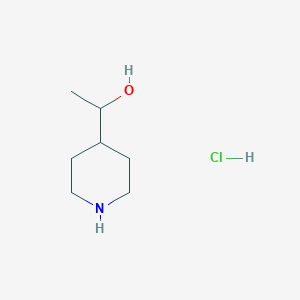
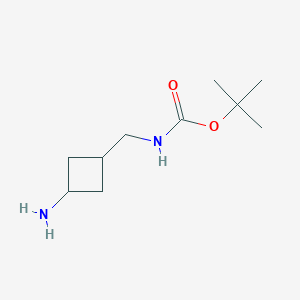
![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1400913.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1400914.png)